molecular formula C12H18N4O3 B4852864 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine

1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine

Cat. No. B4852864
M. Wt: 266.30 g/mol
InChI Key: UTCALQNXGPRYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine, also known as DNP, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.

Scientific Research Applications

1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine has been used in various scientific research applications, including the study of ion channels and receptors, as well as the development of new drugs. It has been found to be a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold. 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine has also been shown to be a useful tool in the study of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.

Mechanism of Action

The mechanism of action of 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine involves the inhibition of ion channels and receptors. It has been found to bind to the TRPM8 channel and prevent the influx of calcium ions, which is necessary for the sensation of cold. 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine has also been shown to bind to the GABA receptor and enhance its activity, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine has various biochemical and physiological effects, including the inhibition of ion channels and receptors, as well as the modulation of neuronal activity. It has been found to be a potent inhibitor of the TRPM8 channel, which is involved in the sensation of cold. 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine has also been shown to enhance the activity of the GABA receptor, leading to increased inhibition of neuronal activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine in lab experiments is its potency and specificity. It has been found to be a potent inhibitor of the TRPM8 channel and a useful tool in the study of the GABA receptor. However, one limitation of using 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine is its potential toxicity. It is important to use caution when handling 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine and to follow proper safety protocols.

Future Directions

There are several future directions for the use of 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine in scientific research. One area of interest is the development of new drugs that target the TRPM8 channel. 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine has been found to be a potent inhibitor of this channel, and further research could lead to the development of new therapies for conditions such as chronic pain and cold hypersensitivity. Another area of interest is the study of the GABA receptor and its role in neurological disorders such as epilepsy and anxiety. 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine has been shown to enhance the activity of this receptor, and further research could lead to the development of new treatments for these conditions.
Conclusion:
In conclusion, 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine, or 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine, is a chemical compound that has been widely used in scientific research. It has various biochemical and physiological effects, including the inhibition of ion channels and receptors, as well as the modulation of neuronal activity. 1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine has been found to be a potent inhibitor of the TRPM8 channel and a useful tool in the study of the GABA receptor. Further research could lead to the development of new therapies for conditions such as chronic pain and neurological disorders.

properties

IUPAC Name

(1,5-dimethyl-4-nitropyrazol-3-yl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-8-5-4-6-15(7-8)12(17)10-11(16(18)19)9(2)14(3)13-10/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCALQNXGPRYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=NN(C(=C2[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)(3-methylpiperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine
Reactant of Route 2
Reactant of Route 2
1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine
Reactant of Route 3
Reactant of Route 3
1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine
Reactant of Route 4
Reactant of Route 4
1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine
Reactant of Route 5
Reactant of Route 5
1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine
Reactant of Route 6
Reactant of Route 6
1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.